Cas no 100634-16-0 (abierixin)

abierixin structure
abierixin structure
Productnaam:abierixin
CAS-nummer:100634-16-0
MF:C40H68O11
MW:724.973g/mol
CID:167889
PubChem ID:6436252

abierixin Chemische en fysische eigenschappen

Naam en identificatie

    • Nigericin,3,7-deepoxy-2,3-didehydro-7-hydroxy- (9CI)
    • abierixin
    • (2E)-7-hydroxy-8-(2-{5'-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyltetrahydro-2H-pyran-2-yl]-2,3'-dimethyloctahydro-2,2'-bifuran-5-yl}-9-methoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]dec-7-yl)-2,4-dimethyloct-2-enoic acid
    • Nigericin, 3,7-deepoxy-2,3-didehydro-7-hydroxy-
    • 3-O,7-Seco-3-deoxy-2,3-didehydro-7-hydroxynigericin
    • CID 101981704
    • Nigericin, 3,7-deepoxy-2,3-didehydro-7-hydroxy- (9CI)
    • 100634-16-0
    • (E)-7-hydroxy-8-[2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4-dimethyloct-2-enoic acid
    • Inchi: 1S/C40H68O11/c1-22(15-25(4)36(43)44)11-12-29(42)18-30-19-31(46-10)28(7)40(48-30)27(6)20-38(9,51-40)33-13-14-37(8,49-33)35-24(3)17-32(47-35)34-23(2)16-26(5)39(45,21-41)50-34/h15,22-24,26-35,41-42,45H,11-14,16-21H2,1-10H3,(H,43,44)/b25-15+/t22-,23-,24-,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1
    • InChI-sleutel: JQESXHYTUWEFCM-IIGMHIQOSA-N
    • LACHT: O1[C@@]2([C@H](C)[C@@H](C[C@@H](C[C@@H](CC[C@@H](/C=C(/C(=O)O)\C)C)O)O2)OC)[C@H](C)C[C@@]1(C)[C@H]1CC[C@@](C)([C@H]2[C@@H](C)C[C@H]([C@@H]3[C@@H](C)C[C@@H](C)[C@@](CO)(O)O3)O2)O1

Berekende eigenschappen

  • Exacte massa: 724.476
  • Monoisotopische massa: 724.476
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 51
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1240
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 17
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.3
  • Topologisch pooloppervlak: 153

Experimentele eigenschappen

  • Dichtheid: 1.18
  • Kookpunt: 801.3°Cat760mmHg
  • Vlampunt: 233.6°C
  • Brekindex: 1.546
  • pka: 4.92±0.19(Predicted)

Artikelen aanbevelen

Aanbevolen leveranciers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhangzhou Sinobioway Peptide Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd